N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a fluorine atom, an iodine atom, and a methyl group, along with an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 293.08 g/mol . This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of halogen atoms, which can influence its reactivity and biological activity.
The biological activity of N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide has not been extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. The presence of halogens like fluorine and iodine typically enhances lipophilicity and bioavailability, potentially leading to increased activity against various biological targets. Preliminary studies suggest that related compounds may demonstrate antimicrobial or anticancer properties .
Several methods exist for synthesizing N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide:
N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide has potential applications in:
N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-N-methylbenzamide | Contains a methyl group instead of iodine | Less halogen diversity may affect reactivity |
| 5-Iodo-N-(4-methylphenyl)acetamide | Iodine at a different position on the phenyl ring | Different steric effects due to position change |
| N-(2-fluoro-4-methylphenyl)acetamide | Fluorine at a different position | Lacks iodine which may alter biological activity |
| 3-Fluoro-N-(3-methylphenyl)acetamide | Methyl group on the same carbon as fluorine | Potentially different pharmacological profile |
The presence of both fluorine and iodine in N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others lacking such halogen combinations.